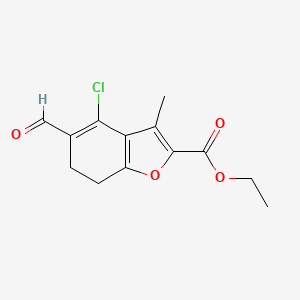

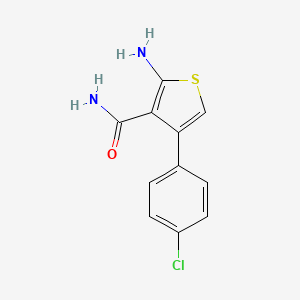

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, such as 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole, involves reactions that are energetically feasible at room temperature, indicating exothermic and spontaneous processes. Studies employing density functional theory (DFT) have shown the synthesis pathways to be favored in the forward direction, with bond lengths aligning closely with crystallographic values. Such processes underscore the accessible nature of triazole synthesis under mild conditions, facilitating the exploration of various derivatives for different applications (Srivastava et al., 2016).

Molecular Structure Analysis

X-ray crystallography and DFT calculations have been pivotal in elucidating the molecular structure of triazole compounds. For instance, specific triazole derivatives exhibit planar triazole rings with notable dihedral angles relative to attached phenyl rings, showcasing the structural diversity within this class of compounds. These analyses provide insights into the molecular conformations that govern the chemical reactivity and potential biological activity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in a variety of chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are instrumental in modifying the chemical structure and, consequently, the properties of the triazole core. The ability to undergo such transformations allows for the synthesis of derivatives with targeted biological or physical properties, expanding the utility of the triazole scaffold in various chemical domains (Tabatabaee et al., 2009).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structures, are closely tied to their molecular architecture. Crystallographic studies reveal that intermolecular hydrogen bonding and π-π interactions play a crucial role in stabilizing the crystal structure of these compounds. Such insights are vital for understanding the material properties of triazole-based compounds, which can influence their processing, formulation, and application in various fields (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of triazoles, including their reactivity, stability, and electronic characteristics, are fundamentally influenced by their molecular structure. DFT and other theoretical methods have been employed to predict reactivity patterns, molecular electrostatic potentials, and electronic transitions in various excited states. These computational studies complement experimental findings, offering a detailed view of the chemical behavior of triazole derivatives. Such understanding is crucial for the design and synthesis of new compounds with desired chemical and biological activities (Beytur et al., 2021).

科学研究应用

Biological Activities and Chemical Properties

Diuretic Effects : Derivatives of 1,2,4-triazole, like 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, show both diuretic and antidiuretic effects, with certain derivatives demonstrating moderate to high diuretic activity (Kravchenko, 2018).

Angiotensin II Antagonism : Some 1,2,4-triazole derivatives, especially those with benzylthio groups at C5, exhibit potent angiotensin II antagonistic properties, which are useful in hypertension treatment (Ashton et al., 1993).

Insecticidal Activity : Tetrazole-linked triazole derivatives, including those containing 1,2,4-triazole, have shown significant insecticidal activity against certain species, demonstrating their potential in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Molecular Structure Analysis : Studies on 1,2,4-triazole derivatives, including those with substituted benzyl and benzylamino groups, provide insights into their molecular structure, revealing intermolecular hydrogen bonds and weak pi-pi stacking interactions (Yilmaz et al., 2005).

Antioxidant and Antiradical Activity : 1,2,4-Triazole-3-thione derivatives, including those structurally similar to 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole, have been noted for their high antioxidant and antiradical activities, which can impact biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Corrosion Inhibition and Biological Activity : Synthesized triazole compounds, like 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, are of interest due to their corrosion inhibition activities and various biological applications (Srivastava et al., 2016).

未来方向

属性

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZBLHTOQAIBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352103 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole | |

CAS RN |

302804-66-6 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)